Due to its non-volatile and colorless nature, DEHA can be used as a solvent in various scientific experiments. It can dissolve non-polar substances and is often used in studies involving polymers, resins, and fats. Additionally, DEHA's plasticizing properties make it useful in modifying the flexibility and other physical characteristics of research materials like membranes or films used in analytical techniques [].
The well-defined chemical structure and consistent properties of DEHA make it a suitable reference material in analytical chemistry. Researchers can use DEHA to calibrate instruments or validate analytical methods for detecting similar compounds [].
DEHA has been used in some environmental research to study the behavior and fate of organic contaminants in soil and water. Scientists can investigate how DEHA interacts with environmental matrices and assess its potential for biodegradation or persistence []. It's important to note that DEHA itself can be an environmental contaminant, and these studies aim to understand its impact on the environment.
Limited research explores DEHA's potential applications in material science. Some studies investigate its use as a modifier in developing new types of polymers or composite materials. The focus might be on improving properties like flexibility, compatibility with other components, or flame retardancy []. This is an active area of research, and more discoveries about DEHA's role in material science might emerge in the future.
Bis(2-ethylhexyl) adipate is an organic compound classified as a diester, specifically the diester of adipic acid and 2-ethylhexanol. It has the molecular formula C22H42O4 and is characterized as a colorless, oily liquid with a mild odor. This compound is often used as a plasticizer in various applications due to its favorable properties, such as low volatility and good compatibility with polymers .
The biological activity of bis(2-ethylhexyl) adipate has been studied in various contexts:
The synthesis of bis(2-ethylhexyl) adipate primarily involves the following steps:
Bis(2-ethylhexyl) adipate is utilized in various industries due to its properties:
Interaction studies have revealed several key points regarding bis(2-ethylhexyl) adipate:
Several compounds are structurally similar to bis(2-ethylhexyl) adipate, each exhibiting unique properties:
| Compound Name | Structure/Formula | Key Features |
|---|---|---|
| Di(2-ethylhexyl) phthalate | C24H38O4 | Common plasticizer; higher toxicity |
| Di-n-octyl phthalate | C24H38O4 | Used similarly but has different properties |
| Di-n-butyl phthalate | C22H38O4 | Lower molecular weight; higher volatility |
| Dioctyl adipate | C22H42O4 | Similar applications but different source |
Bis(2-ethylhexyl) adipate stands out due to its lower toxicity compared to other plasticizers like phthalates, making it a preferred choice in applications requiring safety considerations .
Bis(2-ethylhexyl) adipate is an organic diester compound with the molecular formula C₂₂H₄₂O₄ and a molecular weight of 370.57 grams per mole [1] [2] [3]. The compound is systematically named as bis(2-ethylhexyl) hexanedioate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. This chemical structure results from the formal condensation of the carboxy groups of adipic acid with 2-ethylhexan-1-ol, creating a symmetrical diester molecule [1].
The structural configuration features a central adipic acid backbone (hexanedioic acid) with two 2-ethylhexyl ester groups attached at both terminal positions. The 2-ethylhexyl groups provide significant branching, which contributes to the compound's distinctive physical and chemical properties. The molecule contains four oxygen atoms forming two ester linkages that connect the central six-carbon aliphatic chain to the two branched octyl side chains [1] [2] [5].
The Chemical Abstracts Service registry number for this compound is 103-23-1, and it is also known by various synonyms including di(2-ethylhexyl) adipate, diethylhexyl adipate, and the common abbreviation bis(2-ethylhexyl) hexanedioate [1] [2] [4]. The molecular structure exhibits significant hydrophobic character due to the long aliphatic chains, which directly influences its solubility and partitioning behavior in different environmental matrices [6] [7].
Bis(2-ethylhexyl) adipate exists as a liquid under standard ambient conditions at 20 degrees Celsius [8] [9]. The compound presents as a colorless to almost colorless clear liquid with excellent optical clarity [8] [9] [10]. Some sources describe it as having a light-colored appearance when observed in larger quantities [9] [10]. The substance possesses a characteristic mild odor that is generally described as aromatic but not particularly pungent [9] [10].
The liquid nature of bis(2-ethylhexyl) adipate at room temperature makes it well-suited for various industrial applications, particularly as a plasticizer where flow characteristics and miscibility are important considerations [11]. The clear appearance of the compound is maintained across a wide temperature range, contributing to its utility in applications where optical clarity is desired [8] [12].
The thermal transition properties of bis(2-ethylhexyl) adipate demonstrate its stability across a remarkably wide temperature range. The melting point occurs at extremely low temperatures, ranging from -67 to -70 degrees Celsius [8] [13] [14] [7]. This low melting point ensures that the compound remains liquid under most practical operating conditions and contributes to its effectiveness as a plasticizer in low-temperature applications [7].
The boiling point under atmospheric pressure conditions is 417 degrees Celsius [9] [6], indicating substantial thermal stability under normal processing conditions. However, the compound can be distilled at significantly lower temperatures under reduced pressure conditions. At 1 millimeter of mercury pressure, the boiling point decreases to 166-168 degrees Celsius [14] [15]. At 5 millimeters of mercury, the boiling point is 214 degrees Celsius [8] [16], and at 27 hectopascals, it ranges from 247-252 degrees Celsius [13]. These reduced-pressure boiling points are particularly relevant for purification and processing operations where thermal degradation must be minimized.
The density of bis(2-ethylhexyl) adipate at 20 degrees Celsius ranges from 0.922 to 0.925 grams per cubic centimeter [6] [12] [7]. The specific gravity, measured at 20 degrees Celsius relative to water at 20 degrees Celsius, is reported as 0.93 [8] [16]. These values indicate that the compound is less dense than water, which has important implications for its environmental behavior and separation processes [7].
The density being less than that of water means that bis(2-ethylhexyl) adipate will generally float on water surfaces when the two phases are in contact [7]. However, the relatively small density difference also facilitates the formation of stable emulsions when mechanical energy is applied to water-bis(2-ethylhexyl) adipate mixtures [7]. This property influences both its environmental fate and its processing characteristics in industrial applications.
The aqueous solubility of bis(2-ethylhexyl) adipate is extremely low, reflecting its highly hydrophobic nature. The most reliable solubility measurement, obtained using the slow stir method at 22 degrees Celsius, yields a value of 0.0032 milligrams per liter [6] [7]. Alternative measurement methods have produced varying results, with the separator column technique yielding values below 0.005 milligrams per liter [6] [7].
Higher solubility values of 0.78 milligrams per liter in freshwater and 0.23 milligrams per liter in saltwater have been reported using vigorous shake flask techniques [6] [7]. However, these elevated values are believed to represent the presence of emulsions formed by the vigorous mixing rather than true molecular solubility [7]. The formation of such emulsions demonstrates the compound's tendency to create stable dispersions in aqueous systems under agitation.
In contrast to its poor water solubility, bis(2-ethylhexyl) adipate exhibits good solubility in organic solvents including ether, acetone, and alcohol [8] [16]. This solubility pattern is consistent with the compound's hydrophobic character and makes it compatible with various organic formulation systems used in industrial applications.
The refractive index of bis(2-ethylhexyl) adipate at 20 degrees Celsius using sodium D-line illumination (589 nanometers) is consistently reported as 1.447 [3] [13] [15] [17]. Literature sources provide a slightly broader range of 1.443 to 1.449, with some sources reporting a value of 1.45 [8] [16] [12]. The refractive index remains relatively stable across the typical operating temperature range, making it useful for optical applications and quality control purposes.
The refractive index value of 1.447 is characteristic of organic esters with similar molecular structures and provides information about the compound's optical density and light-bending properties [18] [12]. This parameter is particularly relevant for applications where optical clarity and consistent light transmission are important considerations.
The flash point of bis(2-ethylhexyl) adipate ranges from 195 to 196 degrees Celsius [13] [14] [15], indicating relatively good thermal safety characteristics for an organic ester. This high flash point suggests that the compound presents minimal fire hazard under normal handling and processing conditions, though appropriate safety precautions should still be observed at elevated temperatures.
The ignition point, which represents the temperature at which the compound will spontaneously combust in air, is reported as 350 degrees Celsius according to German Industrial Norm 51794 [19]. The vapor pressure at 20 degrees Celsius is extremely low at 8.5×10⁻⁷ millimeters of mercury (equivalent to 1.1×10⁻⁴ pascals) [6] [7], indicating minimal volatilization at ambient temperatures.
The pH of bis(2-ethylhexyl) adipate in aqueous systems at 20 degrees Celsius is neutral at 7 [13] [19], suggesting that the compound does not significantly alter the acidity or alkalinity of water systems with which it comes into contact. This neutral pH characteristic is consistent with its ester functional groups, which do not readily ionize under normal conditions.
Detailed viscosity measurements for bis(2-ethylhexyl) adipate have been conducted across a range of temperatures from 288.15 to 358.15 Kelvin (15 to 85 degrees Celsius) [18] [20]. The dynamic viscosity at 20 degrees Celsius ranges from 13 to 15 millipascal-seconds [21]. Kinematic viscosity data shows temperature-dependent behavior, with decreasing viscosity as temperature increases, following typical patterns for organic liquids [18] [20].
The viscosity characteristics of bis(2-ethylhexyl) adipate are particularly important for its applications as a plasticizer, where flow properties directly influence processing behavior and final product performance [18]. The relatively low viscosity at ambient temperatures facilitates mixing and incorporation into polymer matrices, while the temperature dependence allows for processing optimization across different thermal conditions.
Bis(2-ethylhexyl) adipate exhibits the characteristic reactivity patterns of aliphatic esters. As an ester compound, it reacts with acids to liberate heat along with alcohols and carboxylic acids [10] [22]. Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to potentially ignite the reaction products [10] [22]. The compound also generates heat when interacting with caustic solutions through base-catalyzed hydrolysis mechanisms.
The ester functional groups make bis(2-ethylhexyl) adipate susceptible to reactions with alkali metals and hydrides, which can generate flammable hydrogen gas [10] [22]. The compound has the ability to generate electrostatic charges during handling, which requires appropriate grounding and bonding procedures during transfer operations [10]. Incompatibility exists with oxidizing materials, water under certain conditions, and nitrates [10] [22].
The compound demonstrates compatibility with most common organic solvents and shows good stability under normal storage conditions [21]. However, it should be protected from strong bases, strong acids, and strong oxidizing agents to maintain chemical integrity [21]. The molecular structure allows for predictable reaction pathways typical of dialkyl esters, including transesterification reactions under appropriate catalytic conditions [23] [24].
Bis(2-ethylhexyl) adipate demonstrates excellent thermal stability across a wide temperature range, maintaining its chemical integrity from its melting point of approximately -70 degrees Celsius to temperatures well above typical processing conditions [7]. The compound exhibits stability under normal atmospheric conditions and does not readily undergo spontaneous decomposition or polymerization reactions [21] [7].
Storage stability is excellent when the compound is protected from moisture, strong acids, and strong bases [21]. The ester linkages remain stable under neutral pH conditions and moderate temperatures, contributing to the compound's long shelf life when properly stored [21] [19]. However, exposure to elevated temperatures in the presence of moisture can accelerate hydrolysis reactions, leading to gradual degradation over extended periods.
The thermal decomposition temperature is significantly higher than typical processing temperatures, providing a substantial safety margin for industrial applications [21]. Under inert atmospheric conditions, the compound can withstand temperatures approaching 350 degrees Celsius before significant decomposition occurs [19]. This thermal stability makes it suitable for high-temperature processing applications where other plasticizers might degrade.
The hydrolysis behavior of bis(2-ethylhexyl) adipate is strongly pH-dependent, with dramatically different reaction rates under acidic, neutral, and basic conditions. Under basic conditions, the compound undergoes relatively rapid hydrolysis with a half-life of less than one day [22] [7]. This base-catalyzed hydrolysis produces adipic acid and 2-ethylhexanol as the primary degradation products [7].
Under neutral pH conditions typical of most environmental waters (pH 7), hydrolysis proceeds much more slowly with estimated half-lives of approximately three years [22]. At pH 8, the hydrolysis half-life decreases to approximately 120 days, demonstrating the catalytic effect of hydroxide ions on the ester hydrolysis reaction [22]. The hydrolysis reaction follows second-order kinetics with a base-catalyzed rate constant of 0.07 liters per mole-second [22].
Environmental hydrolysis is generally not expected to be significant except in alkaline waters with pH values of 9 or higher [6] [7]. The slow hydrolysis under neutral conditions means that the compound can persist in neutral aquatic environments for extended periods, though other degradation mechanisms such as biodegradation typically proceed much faster than abiotic hydrolysis [7].
Bis(2-ethylhexyl) adipate undergoes oxidation reactions primarily through interaction with hydroxyl radicals in atmospheric environments. The compound reacts rapidly with photochemically-produced hydroxyl radicals, with rate constants of approximately 2.5×10⁻¹¹ cubic centimeters per molecule per second at 25 degrees Celsius [22] [7]. This reaction rate corresponds to an atmospheric half-life of approximately 0.63 days at typical atmospheric hydroxyl radical concentrations of 5×10⁵ radicals per cubic centimeter [22].
The oxidation reaction with hydroxyl radicals varies depending on atmospheric conditions, with half-lives ranging from 2.6 to 26 hours in polluted versus unpolluted air environments [22] [7]. This variability reflects differences in hydroxyl radical concentrations and competing reactions in different atmospheric chemical environments. The relatively rapid atmospheric oxidation suggests that bis(2-ethylhexyl) adipate released to the atmosphere will be quickly degraded rather than undergoing long-range transport.
Direct photolysis may also occur since the compound contains functional groups capable of absorbing ultraviolet light above 290 nanometers [22]. However, the rate of direct photolysis is generally much slower than the indirect photolysis mediated by hydroxyl radical reactions. The compound shows minimal reactivity toward ozone and other common atmospheric oxidants under typical environmental conditions [22].
Table 1: Basic Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₄₂O₄ | [1] [2] [3] |
| Molecular Weight | 370.57 g/mol | [1] [2] [3] |
| CAS Number | 103-23-1 | [1] [2] [3] |
| IUPAC Name | Bis(2-ethylhexyl) hexanedioate | [1] [4] |
| Physical State (20°C) | Liquid | [8] [9] |
| Appearance | Colorless to almost colorless clear liquid | [8] [9] [10] |
| Odor | Mild odor | [9] [10] |
Table 2: Thermal and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | -67 to -70°C | [8] [13] [14] [7] |
| Boiling Point (atmospheric pressure) | 417°C | [9] [6] |
| Boiling Point (reduced pressure) | 166-168°C (1 mmHg), 214°C (5 mmHg), 247-252°C (27 hPa) | [8] [13] [14] |
| Flash Point | 195-196°C | [13] [14] [15] |
| Ignition Point | 350°C | [19] |
| Density (20°C) | 0.922-0.925 g/cm³ | [6] [12] [7] |
| Specific Gravity (20/20) | 0.93 | [8] [16] |
Table 3: Solubility and Optical Properties
| Property | Value | Reference |
|---|---|---|
| Water Solubility (22°C) | 0.0032 mg/L (slow stir method) | [6] [7] |
| Water Solubility (alternative methods) | <0.005 mg/L (separator column), 0.78 mg/L (vigorous shake) | [6] [7] |
| Solubility in organic solvents | Soluble in ether, acetone, alcohol | [8] [16] |
| Refractive Index (20°C, 589 nm) | 1.447 | [3] [13] [15] [17] |
| Refractive Index (literature) | 1.443-1.449, 1.45 | [8] [16] [12] |
| pH (H₂O, 20°C) | 7 | [13] [19] |
Table 4: Chemical Stability and Reactivity Properties
| Property | Value | Reference |
|---|---|---|
| Hydrolysis half-life (basic conditions) | <1 day | [22] [7] |
| Reaction with hydroxyl radicals | 2.6-26 hours half-life | [22] [7] |
| Atmospheric half-life | 0.63 days | [22] |
| Vapor pressure (20°C) | 8.5×10⁻⁷ mmHg (1.1×10⁻⁴ Pa) | [6] [7] |
| Henry's Law Constant | 1.3×10⁻⁵ atm·m³/mol | [7] |
| Log Kow (octanol-water partition) | >6.11 to 8.39 | [6] [7] |
| Bioconcentration Factor (BCF) | 27 (whole fish, 28 days) | [7] |
| Soil organic carbon partition (Koc) | 770,000-794,000 | [7] |
Health Hazard